molecular formula C13H18N2O2 B146452 6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester CAS No. 129488-00-2

6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

Cat. No.: B146452
CAS No.: 129488-00-2
M. Wt: 234.29 g/mol
InChI Key: NWVDKZOUGBMLIH-UHFFFAOYSA-N
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Description

6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Scientific Research Applications

6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    Tryptophan: An essential amino acid with an indole ring, important in protein synthesis.

    Serotonin: A neurotransmitter derived from tryptophan, containing an indole moiety.

Uniqueness

6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl ester group provides steric hindrance, influencing its interactions with other molecules and its stability under various conditions .

Properties

IUPAC Name

tert-butyl 6-amino-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVDKZOUGBMLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620359
Record name tert-Butyl 6-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129488-00-2
Record name tert-Butyl 6-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-amino-2,3-dihydro-1H-indole-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

6-Nitro-indole-1-carboxylic acid t-butyl ester (1 eq) was dissolved in methanol (0.1M), to this solution was added palladium on carbon (0.1 eq) in methanol under nitrogen. A hydrogen atmosphere was then inserted and resulting mixture allowed to stir for 3 hours at room temperature. The reaction mixture was then filtered through celite and solvent removed in vacuo to afford 6-Amino-2,3-dihydro-indole-1-carboxylic acid t-butyl ester as a white solid. MS: MH+ 235
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of tert-butyl 6-nitroindoline-1-carboxylate (270 mg, 1.02 mmol) in AcOH/H2O (2.5 mL, 10:1, v:v) was added iron powder (229 mg, 4.08 mmol) portionwise. The resulting mixture was stirred at rt. After 1.5 h, the reaction was filtered through Celite and the filtrate concentrated in vacuo. The residue was diluted with EtOAc and the resulting organic layer was washed with sat. NaHCO3 and brine. The organic layer was concentrated in vacuo to yield tert-butyl 6-aminoindoline-1-carboxylate as a grey solid. MS (ES+): m/z 235 [M+1]. 1H NMR (CDCl3, 400 MHz): δ1.55 (s, 9H), 2.96 (t, J=8.4 Hz, 2H), 3.61 (br.s, 2H), 3.93 (t, J=8.4 Hz, 2H), 6.27 (d, J=8.4 Hz, 1H), 6.89 (d, J=8.4 Hz, 1H), 7.30 (s, 1H).
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